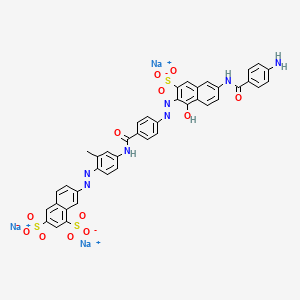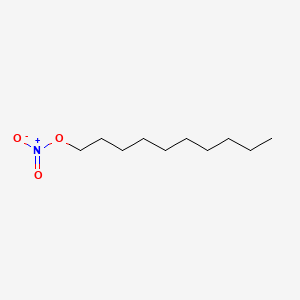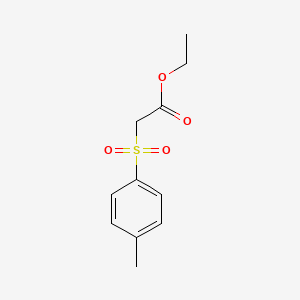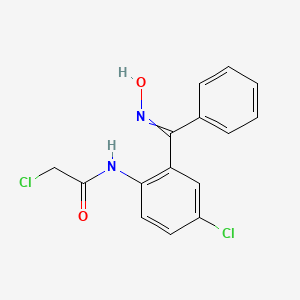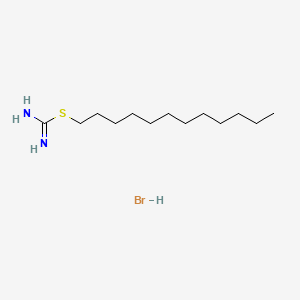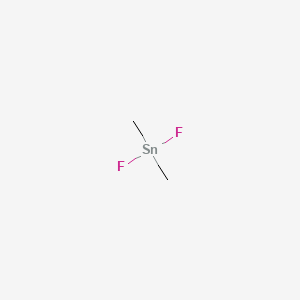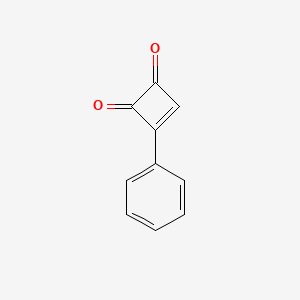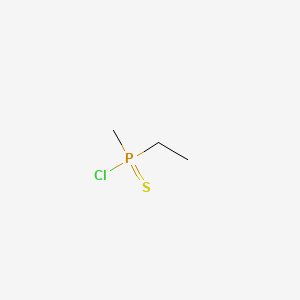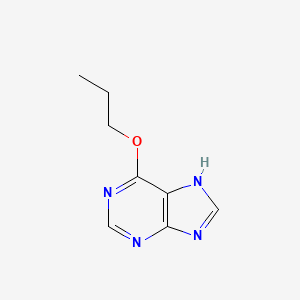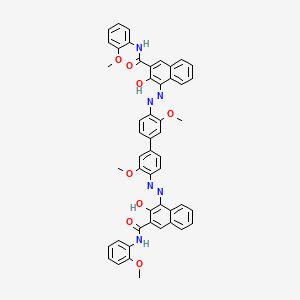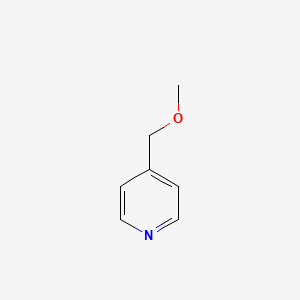
4-(Methoxymethyl)pyridine
Descripción general
Descripción
4-(Methoxymethyl)pyridine is a chemical compound with the molecular formula C7H9NO . It has an average mass of 123.152 Da and a monoisotopic mass of 123.068413 Da .
Synthesis Analysis
The synthesis of this compound involves various strategies. One approach involves the ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings . A detailed synthesis route of this compound with experiment details and outcomes can be found here.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring with a methoxymethyl group attached to it . The InChI code for this compound is 1S/C7H9NO/c1-9-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various electrophilic aromatic substitution reactions . For example, cyanide adducts of N-MOM pyridinium salts react with strong acylating reagents to provide 3-acyl-4-cyano-1,4-dihydropyridines that can be aromatized to 3-acylpyridines using ZnCl2 in refluxing ethanol .Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Optical Properties
4-(Methoxymethyl)pyridine derivatives have been synthesized and studied for their structural features using spectroscopic methods. The optical properties of these compounds, such as UV–vis absorption and fluorescence spectroscopy, have been explored in various solvents. These studies provide insights into the effects of substituents on the emission spectra of pyridine derivatives (Cetina et al., 2010), (Tranfić et al., 2011).
Magnetic and Optical Properties in Lanthanide Clusters
A new family of nonanuclear lanthanide clusters employing 2-(hydroxymethyl)pyridine demonstrated magnetic and optical properties. The Dy(III) cluster shows single-molecule magnetism behavior, while the Eu(III) cluster exhibits red photoluminescence, highlighting potential applications in materials science and molecular electronics (Alexandropoulos et al., 2011).
Photoreactions in Pyridine Derivatives
Studies on the photoreactions of pyridine derivatives like methyl 4-pyridinecarboxylate in methanol have shown that environmental factors like the presence of oxygen or nitrogen can significantly influence the site and type of modifications, such as methoxylation and hydroxymethylation on the pyridine ring. These findings are valuable in understanding the reactivity of pyridine derivatives under different conditions (Sugiyama et al., 1984), (Sugiyama et al., 1982).
Antimicrobial Activities and DNA Interactions
4-Methoxy-pyridine derivatives have been characterized for their antimicrobial activities against various bacteria and yeast strains. Their interaction with DNA has been analyzed using molecular docking simulations, providing insights into their potential biomedical applications (Tamer et al., 2018).
Applications in Polymer Blends for Sensing
Poly(4-vinyl pyridine) blended with derivatives like 4-hydroxypyridine has been shown to be sensitive to a wide range of wavelengths and temperatures, suggesting its use in photovoltaic cells and thermal sensors. These studies contribute to the development of novel materials for scientific and industrial applications (Vaganova et al., 2012).
Electrocatalytic Applications
Pyridine-functionalized graphene, used in the assembly of metal-organic frameworks (MOFs), has been found to enhance catalytic activity for oxygen reduction reactions. This highlights its potential use in fuel cells and as an environmentally friendly alternative to platinum-based catalysts (Jahan et al., 2012).
Corrosion Inhibition in Metals
Pyridine derivatives have been investigated for their effectiveness in inhibiting corrosion in metals like steel. These studies are crucial in industrial applicationswhere corrosion resistance is a significant concern, offering insights into the development of more efficient and sustainable corrosion inhibitors (Ansari et al., 2015), (Ansari et al., 2015).
Mecanismo De Acción
While the specific mechanism of action for 4-(Methoxymethyl)pyridine is not mentioned in the search results, it’s worth noting that pyrrolidine, a related compound, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
4-(Methoxymethyl)pyridine is classified as a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation. Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(methoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSSZLPFNHEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349080 | |
| Record name | 4-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70199-60-9 | |
| Record name | 4-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



